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Compound of Interest

Compound Name: T-0156

Cat. No.: B1222190

This guide provides a head-to-head comparison of the novel investigational compound T-0156
against the established inhibitor, Erlotinib, in targeting the Epidermal Growth Factor Receptor
(EGFR). The data presented herein is derived from in vitro kinase assays designed to assess
the potency of these compounds.

Data Presentation: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The
following table summarizes the IC50 values of T-0156 and Erlotinib against wild-type EGFR.
Lower values are indicative of higher potency.

Compound Target IC50 (nM)
T-0156 EGFR 1.8
Erlotinib EGFR 7[1]

Experimental Protocols
In Vitro EGFR Kinase Assay:
The inhibitory activity of the compounds was determined using a biochemical in vitro kinase

assay. This assay measures the ability of a compound to inhibit the phosphorylation of a
substrate by the EGFR enzyme.
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Materials:

Recombinant human EGFR (catalytic domain)

Poly(Glu, Tyr) 4:1 peptide substrate

Adenosine Triphosphate (ATP)

Assay Buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgCI2, 0.1mg/ml BSA)

T-0156 and Erlotinib (dissolved in DMSO)

384-well plates

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

Procedure:

A serial dilution of T-0156 and Erlotinib was prepared in 5% DMSO.

In a 384-well plate, 1 ul of each inhibitor dilution was added to the respective wells.

2 ul of recombinant EGFR enzyme solution was added to each well and pre-incubated with
the inhibitors for 30 minutes at room temperature to allow for compound binding.

The kinase reaction was initiated by adding 2 pl of a solution containing the peptide
substrate and ATP (at a concentration approximate to its Km).

The reaction was allowed to proceed for 60 minutes at room temperature.

Following the incubation, 5 pl of ADP-Glo™ Reagent was added to terminate the kinase
reaction and deplete the remaining ATP. This was incubated for 40 minutes at room
temperature.

Finally, 10 ul of Kinase Detection Reagent was added to convert the generated ADP to ATP,
which is then used to produce a luminescent signal. This was incubated for 30 minutes at
room temperature.
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e Luminescence was measured using a plate reader. The data was normalized to controls (no
inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition) and the 1C50
values were calculated using a variable slope dose-response curve in appropriate software.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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